molecular formula C22H16N2O5 B2453175 N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide CAS No. 866156-16-3

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B2453175
CAS No.: 866156-16-3
M. Wt: 388.379
InChI Key: MXBAJTJMUPLUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical research and chemical biology. Its molecular structure features a benzoxazepinone core, a privileged scaffold in medicinal chemistry, which is functionalized with a 1,3-benzodioxole-5-carboxamide group. The 1,3-benzodioxole moiety, also known as methylenedioxybenzene, is a common feature in many bioactive molecules and is known to influence the compound's physicochemical properties and potential biological interactions . This complex structure, which incorporates multiple fused ring systems and hydrogen-bond acceptors, makes it a valuable intermediate for constructing specialized screening libraries. Researchers can utilize this compound as a key building block in the synthesis of novel chemical entities or as a reference standard in proteomics and receptor binding studies. Its defined heterocyclic architecture is particularly relevant for investigations targeting kinase and other enzyme families where such scaffolds are known to exhibit activity. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c1-12-2-5-16-19(8-12)29-17-7-4-14(10-15(17)22(26)24-16)23-21(25)13-3-6-18-20(9-13)28-11-27-18/h2-10H,11H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBAJTJMUPLUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound belonging to the benzoxazepine class. Its structural uniqueness and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a benzoxazepine core fused with a benzodioxole moiety. This unique structure contributes to its biological properties, including potential anticancer and neuroprotective effects. The presence of specific functional groups may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes, which may play a role in cancer progression and neurodegenerative diseases.
  • Apoptosis Induction : Research indicates that the compound can induce apoptosis in cancer cell lines, leading to decreased viability and increased early and late apoptotic cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related benzodioxole derivatives. For instance, a study demonstrated that certain benzodioxole-based compounds exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The following table summarizes the effects of selected compounds on cell viability and apoptosis:

CompoundCell LineEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Viability (%)
ControlA5493.10.094.3
Compound 5A54912.1125.081.8
ControlC64.50.083.9
Compound 5C625.015.860.2

This data suggests that Compound 5 significantly enhances apoptosis in cancer cells compared to untreated controls .

Neuroprotective Effects

Another aspect of research has focused on the neuroprotective properties of benzoxazepine derivatives. Compounds within this class have been investigated for their potential to inhibit cholinesterases, which are critical in neurodegenerative conditions like Alzheimer's disease. However, specific studies on this compound's impact on cholinesterase activity remain limited.

Case Studies

One notable study explored the synthesis and evaluation of new benzodioxole derivatives for their anticancer properties. The results indicated that structural modifications significantly influenced cytotoxicity and selectivity towards cancer cells versus normal cells .

In another investigation, researchers conducted docking studies to understand the interaction between synthesized compounds and SIRT1 (a protein associated with cellular stress responses). These findings provided insights into the mechanistic pathways through which these compounds exert their biological effects .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide?

  • Methodology : The synthesis typically involves sequential coupling reactions. For example:

Amide bond formation : React 1,3-benzodioxole-5-carboxylic acid with a coupling agent (e.g., EDCI/HOBt) and the benzoxazepin-8-amine intermediate under inert conditions.

Cyclization : Use microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF) to form the benzoxazepin ring system.
Reaction progress is monitored via TLC and confirmed by 1H^1H-NMR for purity and structural validation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :
  • 1H^1H-NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and oxazepinone carbonyl (δ ~170 ppm in 13C^{13}C-NMR).
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and benzodioxole C-O-C asymmetric stretching (~1240–1280 cm1^{-1}).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .

Q. What are the critical stability considerations for this compound under experimental storage conditions?

  • Methodology :
  • Hygroscopicity : Store in desiccated environments (e.g., vacuum-sealed with silica gel).
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for benzoxazepines).
  • Light sensitivity : Use amber vials to prevent photodegradation, confirmed via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions influencing crystallinity and solubility?

  • Methodology :
  • DFT calculations : Optimize geometry using Gaussian09/B3LYP/6-311G(d,p) to identify hydrogen-bonding motifs (e.g., N–H···O interactions).
  • Solubility prediction : Apply COSMO-RS to estimate logP and solvent compatibility.
  • Validation : Compare predicted vs. experimental crystal structures (e.g., using SHELXL for refinement) .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

  • Methodology :
  • Dose-response normalization : Use Hill equation modeling to standardize IC50_{50} values across cell lines (e.g., COX-2 vs. α-glucosidase assays).
  • Metabolite profiling : Perform LC-MS to identify degradation products or active metabolites that may skew results.
  • Target specificity : Validate via knock-out cell lines or competitive binding assays .

Q. How can X-ray crystallography elucidate conformational flexibility in the benzoxazepine core?

  • Methodology :
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms.
  • Analysis : Generate torsion angle plots (e.g., C6–N7–C8–O9) to quantify ring puckering and hydrogen-bonding networks (ORTEP-3 visualization) .

Q. What catalytic systems enable selective functionalization of the benzodioxole moiety?

  • Methodology :
  • Palladium-catalyzed C–H activation : Use Pd(OAc)2_2/ligand systems (e.g., SPhos) in DCE at 80°C for regioselective halogenation.
  • Photoredox catalysis : Employ Ru(bpy)32+_3^{2+} under blue LED for radical-mediated sulfonation.
  • Monitoring : Track reaction progress via 19F^{19}F-NMR for fluorine-containing derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.